molecular formula C21H21OP B1330195 Tris(4-methylphenyl)phosphine Oxide CAS No. 797-70-6

Tris(4-methylphenyl)phosphine Oxide

Cat. No.: B1330195
CAS No.: 797-70-6
M. Wt: 320.4 g/mol
InChI Key: SPKBYIYIZQARNX-UHFFFAOYSA-N
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Description

Tris(4-methylphenyl)phosphine Oxide is an organophosphorus compound with the molecular formula C21H21OP. It is known for its use as a ligand in coordination chemistry and its role in various catalytic processes. The compound is characterized by the presence of three 4-methylphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)phosphine Oxide can be synthesized through the oxidation of Tris(4-methylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient oxidizing agents and catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(4-methylphenyl)phosphine Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state species.

    Reduction: It can be reduced back to Tris(4-methylphenyl)phosphine under suitable conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Tris(4-methylphenyl)phosphine.

    Substitution: Substituted Tris(4-methylphenyl)phosphine Oxides.

Scientific Research Applications

Tris(4-methylphenyl)phosphine Oxide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of coordination compounds with various metals. It plays a crucial role in catalyzing organic reactions.

    Biology: Employed in the study of enzyme models and biochemical pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of semiconducting materials and as a stabilizer for peroxides.

Mechanism of Action

The mechanism by which Tris(4-methylphenyl)phosphine Oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound’s ligating properties enhance the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

    Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methyl groups.

    Tris(4-fluorophenyl)phosphine: Contains fluorine atoms in place of methyl groups.

    Triphenylphosphine Oxide: Lacks the methyl substituents on the phenyl rings.

Uniqueness: Tris(4-methylphenyl)phosphine Oxide is unique due to the presence of methyl groups, which can influence its electronic properties and steric effects. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.

Properties

IUPAC Name

1-bis(4-methylphenyl)phosphoryl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKBYIYIZQARNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229835
Record name Phosphine oxide, tris(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797-70-6
Record name Tris(4-methylphenyl)phosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, tris(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, tris(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of ligand polarization on the luminescence of lanthanide complexes containing Tri-p-tolylphosphine Oxide?

A1: Research has shown that ligand polarization plays a crucial role in the luminescence of lanthanide complexes, particularly those containing Europium (EuIII) and ligands like Tri-p-tolylphosphine Oxide. The study investigated a series of EuIII complexes with hexafluoroacetylacetonate (hfa) and various monodentate phosphine oxide ligands, including Tri-p-tolylphosphine Oxide (TPPO-3Me). The researchers found that the specific phosphine oxide ligand used influenced the complex's coordination geometry, categorized as either square-antiprismatic or trigonal-dodecahedral. This geometric variation directly impacted the luminescence properties.

Q2: Can you describe the crystal structure of Tri-p-tolylphosphine Oxide?

A2: Tri-p-tolylphosphine Oxide exhibits a distorted tetrahedral geometry around the central phosphorus atom []. This structure is characterized by a P=O double bond and three P-C single bonds connecting to the tolyl groups. The P=O bond length is reported as 1.482(3) Å, while the P-C bond lengths range from 1.798(3) to 1.799(3) Å. The crystal structure also reveals the presence of water molecules, forming a hemihydrate with the formula P(p-C6H4CH3)3O.1/2H2O.

Q3: How does Tri-p-tolylphosphine Oxide coordinate to metal centers in complexes?

A3: Tri-p-tolylphosphine Oxide acts as a monodentate ligand, coordinating to metal centers through the oxygen atom of the P=O group []. This coordination mode is exemplified in the complex trans-Tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV), where two Tri-p-tolylphosphine Oxide molecules bind to the central tin(IV) ion via their oxygen atoms. The Sn-O bond distance in this complex is reported as 2.159(2) Å. This example demonstrates the typical coordination behavior of Tri-p-tolylphosphine Oxide in metal complexes.

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